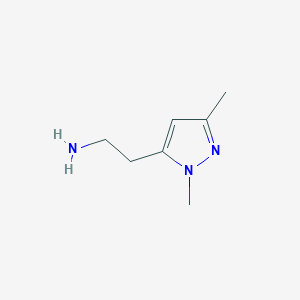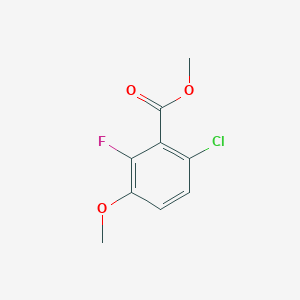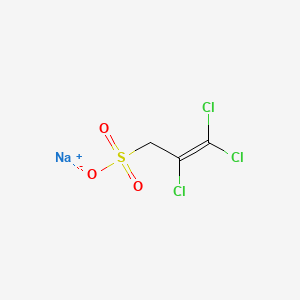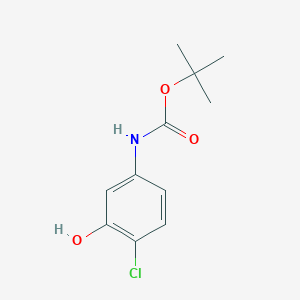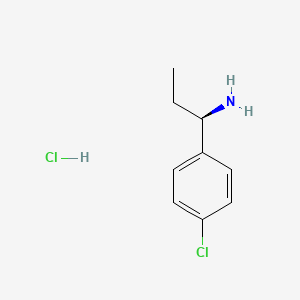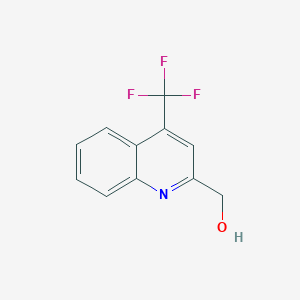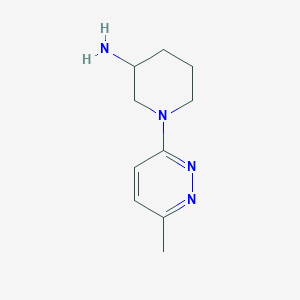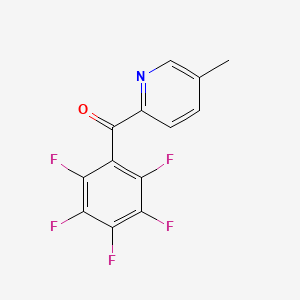
5-Methyl-2-(pentafluorobenzoyl)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Pyridine derivatives are often used in the synthesis of pharmaceuticals . They are a key component in many drugs approved by the FDA .
- The results or outcomes obtained also depend on the specific drug. Many pyridine-based drugs have been found to be effective in treating a variety of conditions .
- Pyridine derivatives are also used in the synthesis of agrochemicals .
- They can be used in the production of pesticides, herbicides, and other agricultural chemicals .
- The results or outcomes obtained would also depend on the specific agrochemical. Many pyridine-based agrochemicals have been found to be effective in controlling pests and improving crop yields .
- Pyridine derivatives can be used as intermediates in various chemical synthesis processes .
- The results or outcomes obtained would depend on the specific synthesis process. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in chromatography, a method used to separate mixtures .
- The results or outcomes obtained would depend on the specific mixture being separated. Pyridine derivatives can help to improve the resolution and efficiency of the chromatography process .
- Pyridine derivatives can be used in analytical research as reagents or solvents .
- The results or outcomes obtained would depend on the specific analytical technique. Pyridine derivatives can help to improve the accuracy and precision of certain analytical techniques .
Pharmaceuticals
Agrochemicals
Chemical Synthesis
Chromatography
Analytical Research
Material Science
- Pyridine derivatives can act as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .
- The results or outcomes obtained would depend on the specific reaction. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in the synthesis of dyes and pigments .
- The results or outcomes obtained would depend on the specific dye or pigment. Pyridine derivatives can help to improve the color and stability of certain dyes and pigments .
- Pyridine derivatives can be used in the synthesis of polymers .
- The results or outcomes obtained would depend on the specific polymer. Pyridine derivatives can help to improve the properties and performance of certain polymers .
- Pyridine derivatives can be used in the synthesis of materials for electronic devices .
- The results or outcomes obtained would depend on the specific device. Pyridine derivatives can help to improve the performance and efficiency of certain electronic devices .
- Pyridine derivatives can be used in biochemical research as reagents or probes .
- The results or outcomes obtained would depend on the specific biochemical technique. Pyridine derivatives can help to improve the accuracy and precision of certain biochemical techniques .
- Pyridine derivatives can be used in environmental science for the detection and quantification of pollutants .
- The results or outcomes obtained would depend on the specific pollutant being detected. Pyridine derivatives can help to improve the sensitivity and accuracy of certain detection techniques .
Catalysis
Dyes and Pigments
Polymers
Electronics
Biochemistry
Environmental Science
- Pyridine derivatives can act as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .
- The results or outcomes obtained would depend on the specific reaction. Pyridine derivatives can help to improve the efficiency and selectivity of certain chemical reactions .
- Pyridine derivatives can be used in the synthesis of dyes and pigments .
- The results or outcomes obtained would depend on the specific dye or pigment. Pyridine derivatives can help to improve the color and stability of certain dyes and pigments .
- Pyridine derivatives can be used in the synthesis of polymers .
- The results or outcomes obtained would depend on the specific polymer. Pyridine derivatives can help to improve the properties and performance of certain polymers .
- Pyridine derivatives can be used in the synthesis of materials for electronic devices .
- The results or outcomes obtained would depend on the specific device. Pyridine derivatives can help to improve the performance and efficiency of certain electronic devices .
- Pyridine derivatives can be used in biochemical research as reagents or probes .
- The results or outcomes obtained would depend on the specific biochemical technique. Pyridine derivatives can help to improve the accuracy and precision of certain biochemical techniques .
- Pyridine derivatives can be used in environmental science for the detection and quantification of pollutants .
- The results or outcomes obtained would depend on the specific pollutant being detected. Pyridine derivatives can help to improve the sensitivity and accuracy of certain detection techniques .
Catalysis
Dyes and Pigments
Polymers
Electronics
Biochemistry
Environmental Science
Eigenschaften
IUPAC Name |
(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORADVXMSDHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pentafluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



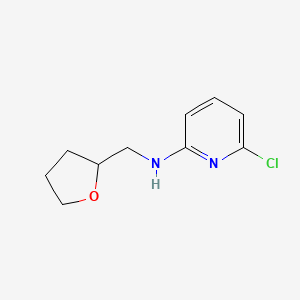
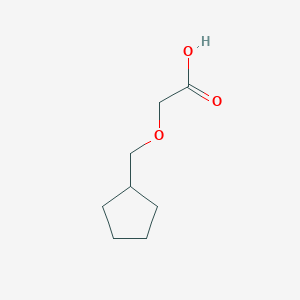
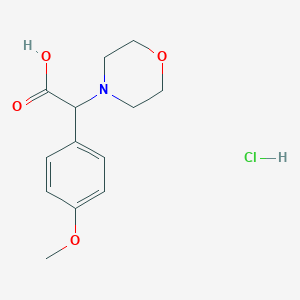
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
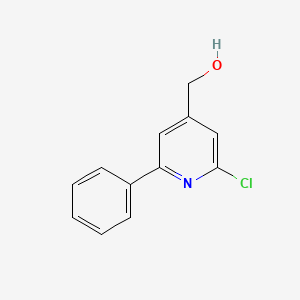

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
